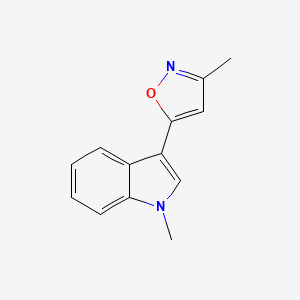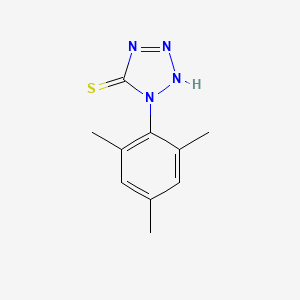
1-(2,4,6-Trimethyl-phenyl)-1H-tetrazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Mesityl-1H-tetrazole-5-thiol is a sulfur-containing heterocyclic compound with a tetrazole ring substituted by a mesityl group at the 1-position and a thiol group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Mesityl-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of mesityl isothiocyanate with sodium azide in the presence of a suitable solvent such as dimethylformamide. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: This may include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Mesityl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Addition: The tetrazole ring can undergo nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Addition: Nucleophiles such as amines or thiols can add to the tetrazole ring under mild conditions.
Major Products Formed:
Disulfides: Formed by the oxidation of the thiol group.
Substituted Tetrazoles: Formed by electrophilic aromatic substitution.
Nucleophilic Addition Products: Formed by the addition of nucleophiles to the tetrazole ring.
Wissenschaftliche Forschungsanwendungen
1-Mesityl-1H-tetrazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the development of advanced materials, including corrosion inhibitors and catalysts.
Wirkmechanismus
The mechanism of action of 1-mesityl-1H-tetrazole-5-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
Pathways Involved: The compound may interfere with cellular redox balance, leading to oxidative stress and cell death in certain contexts.
Vergleich Mit ähnlichen Verbindungen
1-Mesityl-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but with a phenyl group instead of a mesityl group. It has different reactivity and applications.
1-Benzyl-1H-tetrazole-5-thiol:
1-Methyl-1H-tetrazole-5-thiol: The simplest derivative with a methyl group, often used as a reference compound in studies.
Uniqueness: 1-Mesityl-1H-tetrazole-5-thiol is unique due to the presence of the mesityl group, which imparts steric hindrance and electronic effects that influence its reactivity and stability. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
52127-86-3 |
|---|---|
Molekularformel |
C10H12N4S |
Molekulargewicht |
220.30 g/mol |
IUPAC-Name |
1-(2,4,6-trimethylphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C10H12N4S/c1-6-4-7(2)9(8(3)5-6)14-10(15)11-12-13-14/h4-5H,1-3H3,(H,11,13,15) |
InChI-Schlüssel |
GVQVSLTUYIDGNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2C(=S)N=NN2)C |
Löslichkeit |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


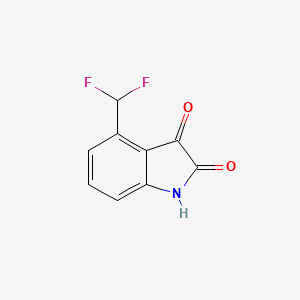
![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)


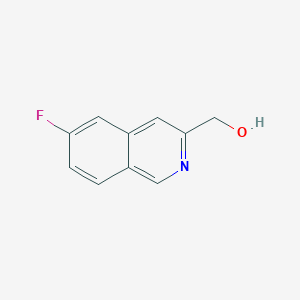
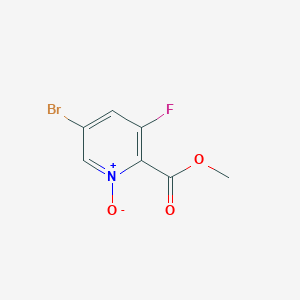
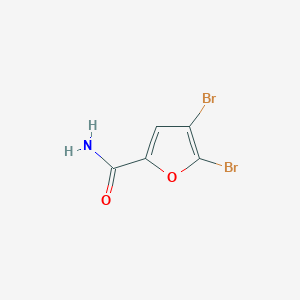
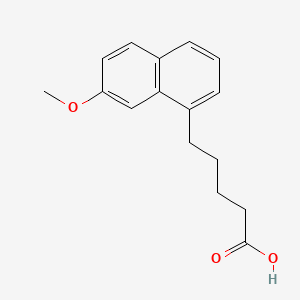

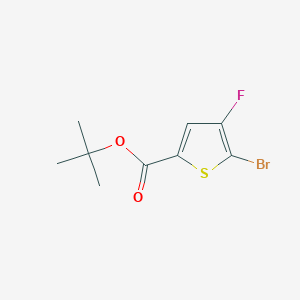
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)

![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
